[(E)-2-[4-(4-methoxybenzoyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine
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Overview
Description
[(E)-2-[4-(4-methoxybenzoyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine is a complex organic compound with a unique structure that includes a triazole ring, a trifluoromethoxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-[4-(4-methoxybenzoyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine typically involves multiple steps, including the formation of the triazole ring and the introduction of the trifluoromethoxy and methoxyphenyl groups. Common reagents used in the synthesis include dimethylamine, trifluoromethoxybenzene, and methoxybenzaldehyde. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-[4-(4-methoxybenzoyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(E)-2-[4-(4-methoxybenzoyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it valuable for investigating cellular processes and enzyme functions.
Medicine
In medicine, this compound has potential therapeutic applications. It may be explored as a candidate for drug development due to its ability to modulate biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(E)-2-[4-(4-methoxybenzoyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[4-(trifluoromethoxy)phenyl]triazole: Shares the trifluoromethoxyphenyl group but lacks the methoxyphenyl group.
[4-methoxyphenyl]triazole: Contains the methoxyphenyl group but lacks the trifluoromethoxyphenyl group.
Uniqueness
The uniqueness of [(E)-2-[4-(4-methoxybenzoyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Properties
IUPAC Name |
[5-[(E)-2-(dimethylamino)ethenyl]-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c1-27(2)13-12-18-19(20(29)14-4-8-16(30-3)9-5-14)25-26-28(18)15-6-10-17(11-7-15)31-21(22,23)24/h4-13H,1-3H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHJDZJJZCVALG-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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